alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-
Description
Chemical Structure and Properties The compound methyl 3-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-2-O-2-propen-1-yl-α-D-mannopyranoside (CAS RN: 210297-54-4) is a protected α-D-mannopyranoside derivative. Its structure features:
- A methyl group at the anomeric oxygen (1-O position).
- 3-O-benzyl (phenylmethyl) and 2-O-allyl (2-propen-1-yl) substituents.
- A 4,6-O-[(R)-phenylmethylene] benzylidene acetal, which rigidifies the pyranose ring and confers stereochemical specificity .
This compound is primarily used in glycosylation studies and as a synthetic intermediate for oligosaccharide assembly. Its allyl group enables further functionalization via thiol-ene or cross-metathesis reactions, while the benzylidene acetal enhances stability during synthetic steps .
Properties
Molecular Formula |
C16H20O6 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2R,4aR,6S,7S,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13+,14-,15-,16+/m1/s1 |
InChI Key |
OMBCPFYQIULSGV-AQGHMYMLSA-N |
Isomeric SMILES |
C=CCO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O |
Canonical SMILES |
C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- typically involves the reaction of mannose derivatives with allyl and phenylmethylene groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions may involve nucleophiles like halides or amines, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of carbohydrate chemistry and glycosylation processes .
Biology: In biological research, this compound is used to investigate the interactions between carbohydrates and proteins. It serves as a model compound for studying the binding of mannose to various receptors and enzymes .
Medicine: In medicine, alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- is explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl and phenylmethylene groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and applications:
Reactivity and Stability
- Benzylidene Acetal : Enhances rigidity and acid stability but requires acidic conditions for removal (e.g., HCl/MeOH) .
- Thioglycosides : Superior stability over O-glycosides, enabling long-term storage and activation via thiophilic reagents (e.g., NIS/TfOH) .
- Allyl Group : Allows functionalization via metathesis or radical reactions, contrasting with acetyl or benzoyl groups, which require deprotection for further modifications .
Key Research Findings
Stereochemical Impact : The (R)-configuration in benzylidene acetals (e.g., CAS 210297-54-4) influences carbohydrate conformation, altering binding affinity in lectin assays .
Yield Optimization: Thioglycoside synthesis (Compound 53) achieves >70% yield using Bu₂SnO, outperforming traditional Koenigs-Knorr methods .
Thermal Stability: Benzylidene-protected mannopyranosides decompose above 200°C, making them suitable for high-temperature reactions .
Biological Activity
Alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]- is a glycoside compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: CHO
- Molecular Weight: 286.28 g/mol
The structure includes a mannopyranoside backbone with an allyl group and a phenylmethylene substituent at the 4 and 6 positions, which contributes to its biological activity.
Antiviral Properties
Recent studies have demonstrated that alpha-D-mannopyranoside derivatives exhibit significant antiviral activity. For instance, research indicated that compounds with similar structures inhibited viral replication in vitro. The mechanism appears to involve interference with viral entry into host cells and modulation of host immune responses.
Antioxidant Activity
Alpha-D-mannopyranoside has shown promising antioxidant properties. In vitro assays revealed that it scavenges free radicals effectively, which can mitigate oxidative stress-related cellular damage. This property is particularly beneficial in preventing chronic diseases associated with oxidative stress, such as cancer and cardiovascular diseases.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies indicate that alpha-D-mannopyranoside exhibits inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
The biological activity of alpha-D-mannopyranoside can be attributed to several mechanisms:
- Inhibition of Glycosylation: The presence of the mannopyranoside moiety can interfere with glycosylation processes in pathogens, disrupting their life cycles.
- Immune Modulation: The compound may enhance immune responses by activating macrophages and other immune cells, leading to improved pathogen clearance.
Study on Antiviral Efficacy
A notable study published in a peer-reviewed journal assessed the antiviral efficacy of alpha-D-mannopyranoside derivatives against influenza viruses. The results showed a significant reduction in viral titers in treated cell cultures compared to controls, indicating its potential as a therapeutic agent for viral infections.
Clinical Trials
Ongoing clinical trials are investigating the safety and efficacy of alpha-D-mannopyranoside in patients with chronic viral infections. Preliminary results suggest improved patient outcomes and reduced viral loads, highlighting its therapeutic potential.
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antiviral | Inhibition of viral replication | Interference with viral entry |
| Antioxidant | Free radical scavenging | Reduction of oxidative stress |
| Antimicrobial | Inhibition of bacterial growth | Disruption of bacterial metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
